molecular formula C20H22Cl2N2O2S B12733124 Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride CAS No. 93289-05-5

Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride

Cat. No.: B12733124
CAS No.: 93289-05-5
M. Wt: 425.4 g/mol
InChI Key: ZPBFHVORVGUEED-UHFFFAOYSA-N
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Description

    Reagents: The thioether intermediate and piperazine.

    Conditions: The reaction is carried out in a polar solvent, such as dimethylformamide (DMF), under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 2-acetyl-4-chlorophenyl benzoate. This intermediate is then subjected to further reactions to introduce the piperazine ring and the thioether linkage.

  • Preparation of 2-acetyl-4-chlorophenyl benzoate

      Reagents: 4-chlorobenzoyl chloride, acetophenone, and a suitable base (e.g., pyridine).

      Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

  • Formation of the thioether linkage

      Reagents: The intermediate 2-acetyl-4-chlorophenyl benzoate and a thiol compound.

      Conditions: The reaction is typically conducted in the presence of a catalyst, such as triethylamine, under mild heating.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the application:

    Biochemical Interactions: It can interact with enzymes and proteins, altering their activities and functions.

    Molecular Targets: The compound may target specific cellular pathways, such as those involved in cell signaling and metabolism.

    Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(2-chlorophenyl)piperazine.

    Thioether compounds: Compounds like thioanisole and 4-chlorothioanisole.

Uniqueness

Piperazine, 1-(2-((2-acetyl-4-chlorophenyl)thio)benzoyl)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine ring and the thioether linkage makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

93289-05-5

Molecular Formula

C20H22Cl2N2O2S

Molecular Weight

425.4 g/mol

IUPAC Name

1-[5-chloro-2-[2-(4-methylpiperazine-1-carbonyl)phenyl]sulfanylphenyl]ethanone;hydrochloride

InChI

InChI=1S/C20H21ClN2O2S.ClH/c1-14(24)17-13-15(21)7-8-19(17)26-18-6-4-3-5-16(18)20(25)23-11-9-22(2)10-12-23;/h3-8,13H,9-12H2,1-2H3;1H

InChI Key

ZPBFHVORVGUEED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.Cl

Origin of Product

United States

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